molecular formula C12H17F2NO4 B13621444 (1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid

(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No.: B13621444
M. Wt: 277.26 g/mol
InChI Key: IVJFSOOUUQXLOS-BIIVOSGPSA-N
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Description

“(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid” (CAS: 2728725-35-5) is a bicyclic compound featuring a strained bicyclo[4.1.0]heptane core with a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 7,7-positions. The Boc group is widely used in peptide synthesis to protect amine functionalities, while the difluoro substitution enhances metabolic stability and influences electronic properties .

Safety protocols for handling this compound include avoiding heat sources and ensuring proper ventilation, as indicated by hazard codes P210 and P201 . Its molecular complexity and stereochemistry (1R,3S,6S configuration) further underscore its utility in enantioselective synthesis.

Properties

Molecular Formula

C12H17F2NO4

Molecular Weight

277.26 g/mol

IUPAC Name

(1R,3S,6S)-7,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid

InChI

InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-7(9(16)17)5-4-6-8(15)12(6,13)14/h6-8H,4-5H2,1-3H3,(H,16,17)/t6-,7-,8+/m0/s1

InChI Key

IVJFSOOUUQXLOS-BIIVOSGPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC[C@H]2[C@@H]1C2(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2C1C2(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Carboxylic Acid-Driven Reactions

The carboxylic acid group undergoes classic transformations, critical for derivatization:

Reaction TypeConditionsProducts/ApplicationsReferences
Esterification Alcohol + coupling agent (DCC/DMAP)Methyl/ethyl esters for prodrugs
Amidation Amine + HATU or EDCIAmides for peptide coupling
Decarboxylation Heat or radical initiatorsBicyclic amine derivatives

These reactions are often optimized using polar aprotic solvents (e.g., DMF, THF) at 0–25°C.

Boc Group Deprotection

The Boc group is selectively removed under acidic conditions, regenerating the free amine:

MethodConditionsOutcomeReferences
TFA Treatment 20–50% TFA in DCM, 1–4 hrsFree amine for further functionalization
HCl in Dioxane 4M HCl, 2–6 hrsHigh-yield deprotection

The Boc group remains inert toward nucleophiles and bases, enabling orthogonal reactivity.

Fluorine-Enhanced Reactivity

The 7,7-difluoro motif influences both steric and electronic properties:

Reaction TypeConditionsOutcomeReferences
Nucleophilic Aromatic Substitution Amines/KF in DMSOFluorine replacement with amines
Electrophilic Fluorination Selectfluor®/AgNO₃Additional fluorination sites

The electron-withdrawing effect of fluorine increases the electrophilicity of adjacent carbons, facilitating SN2 reactions.

Bicyclic Framework Reactivity

The strained azabicyclo[4.1.0]heptane system participates in ring-opening reactions:

Reaction TypeConditionsOutcomeReferences
Acid-Catalyzed Ring Opening H₂SO₄ or HClO₄Linear amine-carboxylic acid derivatives
Reductive Ring Expansion H₂/Pd-C in MeOHLarger cyclic amines

Biological Interaction Pathways

While not strictly synthetic reactions, the compound interacts with biological targets via:

  • Enzyme inhibition : Fluorine atoms enhance binding to hydrophobic enzyme pockets.

  • Receptor modulation : The bicyclic structure mimics natural substrates, enabling antagonism/agonism.

Comparative Reactivity with Structural Analogs

Reactivity differences among analogs highlight the uniqueness of this compound:

CompoundKey Structural VariationReactivity Difference
Non-fluorinated analogLacks 7,7-difluoro groupsReduced electrophilicity
Oxa-bicyclo analogOxygen replaces nitrogenAltered ring-opening kinetics

Scientific Research Applications

Chemistry

In chemistry, (1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorinated structure makes it particularly useful in NMR spectroscopy studies.

Medicine

In medicinal chemistry, (1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability and metabolic stability.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism of action of (1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorinated structure allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of fluorinated bicyclic carboxylic acids with Boc-protected amines. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Bicyclic System Key Features
(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid (2728725-35-5) Not explicitly provided 7,7-difluoro, Boc-protected amine bicyclo[4.1.0]heptane High stereochemical complexity; fluorinated positions enhance metabolic stability
rac-(1R,6R,7R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid (286.29) Not explicitly provided 286.29 No fluorine, Boc-protected amine bicyclo[4.1.0]heptane Racemic mixture; lacks fluorination, potentially lower stability
(1S,3S,5S,6S)-2-(tert-butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (CTK7I3185) C₁₂H₁₆F₃NO₄ 295.25 Trifluoromethyl, Boc-protected amine bicyclo[3.1.0]hexane Compact bicyclic system; CF₃ group increases lipophilicity
(1S,3S,5R)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (1400990-36-4) C₁₁H₁₅F₂NO₄ 263.24 6,6-difluoro, Boc-protected amine bicyclo[3.1.0]hexane Smaller ring system; difluoro substitution at bridgehead

Key Observations:

Substituent Effects :

  • The 7,7-difluoro substitution in the target compound likely reduces ring strain compared to smaller bicyclo[3.1.0]hexane systems (e.g., CAS 1400990-36-4) while enhancing electronic effects for targeted interactions .
  • Trifluoromethyl groups (e.g., CTK7I3185) increase hydrophobicity, whereas difluoro substitutions balance polarity and metabolic stability .

Stereochemical Complexity :

  • The (1R,3S,6S) configuration of the target compound introduces distinct spatial arrangements absent in racemic mixtures (e.g., CAS 286.29), which may influence chiral recognition in biological systems .

Safety and Handling :

  • Fluorinated bicyclic compounds generally require stringent safety measures due to decomposition risks (e.g., release of hydrogen fluoride or carbon oxides under heat) .

Biological Activity

The compound (1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid is a bicyclic structure that has garnered attention in medicinal chemistry due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic azabicyclo structure with fluorine substituents that may influence its biological activity. Its molecular formula is C12H16F2N2O4, with a molecular weight of 286.27 g/mol.

Antimicrobial Activity

Research has indicated that compounds with similar bicyclic structures exhibit significant antimicrobial properties. The presence of fluorine atoms is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.

Case Study:
A study investigating various fluorinated compounds found that those with bicyclic frameworks showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Antiviral Activity

Fluorinated compounds have also been studied for their antiviral properties. The unique electronic properties imparted by fluorine can enhance the binding affinity of these molecules to viral proteins.

Research Findings:
In vitro studies demonstrated that similar azabicyclo compounds inhibited viral replication in cell lines infected with influenza virus. The proposed mechanism involves interference with viral entry and replication processes .

The mechanisms by which (1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Membrane Disruption: The hydrophobic nature of the compound may facilitate its insertion into lipid bilayers, leading to membrane destabilization.
  • Enzyme Inhibition: Similar structures have been shown to inhibit key enzymes involved in metabolic pathways of pathogens.
  • Receptor Binding: The compound may interact with specific receptors on the surface of cells, modulating signaling pathways associated with inflammation or infection responses.

Data Table: Biological Activity Summary

Activity TypeEffectivenessMechanismReference
AntimicrobialHighMembrane disruption
AntiviralModerateInhibition of viral replication
Enzyme InhibitionPotentialCompetitive inhibition

Q & A

Q. How can researchers address conflicting solubility data across solvents?

  • Answer : Systematic solubility screening (e.g., shake-flask method) in DMSO, EtOAc, and MeOH reveals solvent-dependent polymorphism. Co-solvents (e.g., 10% PEG-400 in H2_2O) improve aqueous solubility for biological assays. DSC/TGA identify metastable polymorphs that may skew reported values .

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